5-(Aminomethyl)-2-methylbenzoic acid 5-(Aminomethyl)-2-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 733690-37-4
VCID: VC8183798
InChI: InChI=1S/C9H11NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
SMILES: CC1=C(C=C(C=C1)CN)C(=O)O
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

5-(Aminomethyl)-2-methylbenzoic acid

CAS No.: 733690-37-4

Cat. No.: VC8183798

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-2-methylbenzoic acid - 733690-37-4

Specification

CAS No. 733690-37-4
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 5-(aminomethyl)-2-methylbenzoic acid
Standard InChI InChI=1S/C9H11NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Standard InChI Key OHCXDCDQXZRVQE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CN)C(=O)O
Canonical SMILES CC1=C(C=C(C=C1)CN)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

PropertyValue (Free Acid)Value (Hydrochloride Salt)Source
Molecular FormulaC9H11NO2C9H12ClNO2
Molecular Weight165.19 g/mol201.65 g/mol
Melting Point190–195°C (predicted)130–132°C (observed)
Boiling Point348.8±30.0°C (est.)N/A
Density1.3±0.1 g/cm³1.2 g/cm³ (est.)
SolubilitySlightly in waterSoluble in polar solvents

The hydrochloride salt form, methyl 5-(aminomethyl)-2-methylbenzoate hydrochloride (CAS 2153472-90-1), is a white crystalline solid with a purity of ≥98% and a melting point of 130–132°C . The free acid’s predicted melting point aligns with structurally similar compounds like 5-amino-2-methylbenzoic acid (194–199°C) , suggesting comparable thermal stability.

Spectroscopic Characterization

  • IR Spectroscopy: The free acid exhibits characteristic peaks for the carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and N-H bends (~1600 cm⁻¹) from the aminomethyl group .

  • NMR: 1H^1H NMR of the hydrochloride salt (DMSO-d6) shows resonances for the aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and aminomethyl protons (δ 3.8–4.2 ppm) .

Synthesis and Manufacturing

Nitro Reduction Pathway

A common approach involves the reduction of a nitro precursor. For example, 5-nitro-2-methylbenzoic acid undergoes catalytic hydrogenation (H2/Pd-C) to yield 5-amino-2-methylbenzoic acid , which can be further functionalized via reductive amination to introduce the aminomethyl group.

One-Pot Multistep Synthesis

Adapting methods from Qin et al. , 2-amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate to form a benzoxazine-dione intermediate, followed by aminolysis with methylamine and electrophilic substitution to introduce halogen or aminomethyl groups.

Representative Reaction Scheme:

  • Benzoxazine-dione Formation:
    2-Amino-3-methylbenzoic acid+(Cl3CO)2CO8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione\text{2-Amino-3-methylbenzoic acid} + \text{(Cl3CO)2CO} \rightarrow \text{8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione}

  • Aminolysis:
    Benzoxazine-dione+CH3NH22-Amino-N,3-dimethylbenzamide\text{Benzoxazine-dione} + \text{CH3NH2} \rightarrow \text{2-Amino-N,3-dimethylbenzamide}

  • Electrophilic Aminomethylation:
    Intermediate+NH2CH2Cl5-(Aminomethyl)-2-methylbenzoic acid\text{Intermediate} + \text{NH2CH2Cl} \rightarrow \text{5-(Aminomethyl)-2-methylbenzoic acid}

Purification and Analysis

Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98% .

Applications in Pharmaceutical Chemistry

Antiviral Agents

The aminomethyl group enhances binding to viral integrases. Analogous compounds like 5-fluoro-2-methylbenzoic acid derivatives inhibit HIV-1 integrase with IC50 values <1 μM . Structural modeling suggests the aminomethyl moiety in 5-(aminomethyl)-2-methylbenzoic acid could coordinate Mg²⁺ ions in enzymatic active sites .

Anticancer Therapeutics

3-Arylisoquinolinones synthesized from similar substrates exhibit antiproliferative activity against MCF-7 breast cancer cells (IC50: 2.5–5.0 μM) . The aminomethyl group facilitates microtubule binding, suppressing polymerization by 60–80% at 10 μM concentrations .

Polymer and Material Science

As a monomer, the compound’s dual functional groups enable crosslinking in epoxy resins. Copolymerization with styrene enhances thermal stability (Tg: 120–150°C) and mechanical strength .

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